2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide
Description
This compound is a substituted indol-3-yl-oxoacetamide derivative characterized by a 3,4-dimethoxyphenethyl group at the acetamide nitrogen and an azepane-containing side chain at the indole nitrogen. Its molecular formula is C₃₀H₃₄N₄O₅, with an average molecular weight of 530.62 g/mol and a monoisotopic mass of 530.2533 g/mol . The structural complexity arises from the fusion of an indole core with azepane (a seven-membered nitrogen heterocycle) and a dimethoxyphenethyl moiety, which may confer unique pharmacokinetic and pharmacodynamic properties. The compound shares structural motifs with several anticancer and antimicrobial agents reported in recent literature, particularly those targeting indole-based scaffolds .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-35-24-12-11-20(17-25(24)36-2)13-14-29-28(34)27(33)22-18-31(23-10-6-5-9-21(22)23)19-26(32)30-15-7-3-4-8-16-30/h5-6,9-12,17-18H,3-4,7-8,13-16,19H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCTSLDBGESTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates an indole moiety, an azepane ring, and various functional groups that contribute to its biological profile.
Chemical Structure and Properties
- Molecular Formula : C27H29N3O5
- Molecular Weight : 475.545 g/mol
- CAS Number : Not specified in the sources but can be derived from its structural components.
The presence of the indole structure is significant as indoles are known for their diverse biological activities. The azepane ring adds to the complexity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits promising antiviral and anticancer properties:
Antiviral Activity
The compound has shown activity against HIV-1 , with studies suggesting that its structural features allow it to interact with viral proteins, inhibiting their function and preventing replication. This interaction is crucial for developing antiviral therapies.
Anticancer Activity
Similar compounds with indole structures have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties, potentially leading to new treatments for specific cancer types.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes critical for viral replication or cancer cell proliferation.
- Receptor Interaction : The compound could interact with receptors involved in signaling pathways, modulating cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on slight modifications in their molecular structure. Below is a summary table of some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BMS-488043 | Indole moiety, dicarbonyl group | Antiviral against HIV |
| Compound 4i | Indole moiety with ketone linker | Ligand for NMDA receptors |
| Compound 6i | Similar indole structure | Anticancer activity |
This table highlights how modifications can lead to different therapeutic potentials, emphasizing the importance of structure-activity relationships in drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound. Key findings include:
- Synthesis Techniques : Multi-step synthetic pathways involving azepane derivatives and indole core structures have been explored to optimize yield and purity.
- Biological Testing : In vitro assays have demonstrated significant cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanisms and efficacy.
- Pharmacological Applications : The compound is being considered as a lead candidate for developing new antiviral and anticancer agents.
Comparison with Similar Compounds
Substituent Variations
The compound’s closest structural analogues include:
N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (Compound 5b, ): Replaces the azepane and dimethoxyphenethyl groups with adamantane and fluorobenzyl moieties. This derivative demonstrated potent anticancer activity (IC₅₀ = 10.56 ± 1.14 µM against HepG2 cells) via caspase activation .
N-(3,4-dimethoxyphenethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Lacks the azepane side chain but retains the dimethoxyphenethyl group, suggesting reduced steric bulk and altered target binding.
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (Compound 2e, ): Features a chlorophenyl-indole core and a simple propylamide group, optimized for MDM2-p53 binding in anticancer studies .
Key Structural Differences
Anticancer Activity
- Target compound: Limited direct biological data are available. However, its azepane side chain may enhance membrane permeability compared to adamantane derivatives, as seen in other studies .
- Compound 5b () : Exhibited selective cytotoxicity against HepG2 cells (IC₅₀ = 10.56 µM) by inducing apoptosis via caspase-8/3 activation .
- Compound 2e () : Showed high binding affinity to MDM2-p53 (critical in cancer cell proliferation suppression), suggesting a distinct mechanism compared to caspase-mediated apoptosis .
Antimicrobial Activity
The azepane group’s lipophilicity could enhance bacterial membrane interaction, but this requires validation .
Research Findings and Data
Mechanistic Insights
- Apoptosis induction : Adamantane-containing analogues () activate caspases, while MDM2-p53 binders () restore tumor suppressor function. The azepane group’s role in these pathways remains speculative but warrants investigation.
- Selectivity : The dimethoxyphenethyl group may confer selectivity toward serotonin or adrenergic receptors due to structural resemblance to neurotransmitters, though this is untested .
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer:
The synthesis of structurally similar acetamide derivatives typically involves:
- Stepwise alkylation/acylation : Reacting indole derivatives (e.g., 1H-indol-3-yl precursors) with azepane-containing electrophiles (e.g., 2-(azepan-1-yl)-2-oxoethyl bromide) under reflux in anhydrous solvents like dichloromethane or acetonitrile .
- Coupling reactions : Amide bond formation between the indole-acetyl intermediate and 3,4-dimethoxyphenethylamine using coupling agents such as EDC/HOBt or DCC in the presence of a base (e.g., Na₂CO₃) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (e.g., methanol or ethyl acetate) to isolate the pure product .
Critical Parameters : - Strict control of reaction temperature (reflux at 80–100°C) and moisture exclusion to prevent side reactions.
- Monitoring reaction progress via TLC (Rf values: ~0.3–0.5 in CH₂Cl₂:MeOH 9:1) and confirming purity via melting point analysis .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Standard characterization protocols include:
- Spectroscopic Techniques :
- Mass Spectrometry (ESI/APCI+) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~550–600) .
- Melting Point Analysis : Ensure consistency with literature values (±2°C) to rule out polymorphic impurities .
Advanced: How can computational modeling resolve contradictions in observed vs. predicted biological activity?
Methodological Answer:
Discrepancies between in vitro assays (e.g., inconsistent IC₅₀ values in kinase inhibition studies) can be addressed via:
- Molecular Docking (AutoDock, Schrödinger) : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to identify steric clashes or unfavorable electrostatic interactions missed in initial assays .
- MD Simulations (GROMACS) : Assess compound stability in binding pockets over 50–100 ns trajectories to evaluate conformational flexibility .
- QSAR Modeling : Correlate structural features (e.g., azepane ring size, methoxy group orientation) with activity trends using datasets from analogs (e.g., indole-acetamide derivatives) .
Advanced: What strategies optimize the compound’s selectivity for target receptors over off-target proteins?
Methodological Answer:
- Pharmacophore Modification : Introduce steric hindrance (e.g., bulkier substituents on the azepane ring) to reduce off-target binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, Kd) for primary vs. secondary targets to identify selectivity drivers .
- Fragment-Based Screening : Replace the dimethoxyphenethyl group with bioisosteres (e.g., 3,4-dihydroxyphenethyl) to enhance hydrogen-bonding specificity .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or inflammatory markers (e.g., COX-2) using recombinant proteins .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomal carriers (particle size <200 nm via DLS) .
- Co-solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤5% DMSO) for intravenous administration .
Advanced: What analytical techniques resolve spectral ambiguities in NMR assignments?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to assign overlapping signals (e.g., distinguishing indole C2 vs. C4 protons) .
- Variable Temperature NMR : Identify dynamic processes (e.g., amide bond rotation) by analyzing signal splitting at 25°C vs. −40°C .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbon environments .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., acetonitrile, DCM) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Silence putative target genes (e.g., kinases) in cell lines to confirm activity loss .
- Transcriptomic Profiling (RNA-Seq) : Identify differentially expressed genes/pathways post-treatment to map mechanistic networks .
- SPR Biosensing : Measure real-time binding kinetics (ka/kd) to immobilized targets .
Advanced: What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer:
- Metabolite Identification (LC-MS/MS) : Profile hepatic microsomal metabolites to pinpoint degradation sites (e.g., azepane ring oxidation) .
- Structural Hardening : Replace labile groups (e.g., methyl ethers with trifluoromethoxy) to block CYP450-mediated metabolism .
- Prodrug Activation : Design ester prodrugs hydrolyzed by target tissue-specific enzymes (e.g., carboxylesterases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
